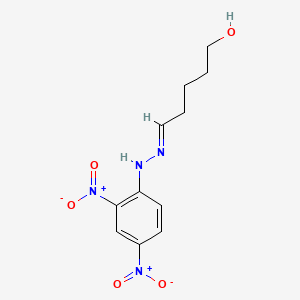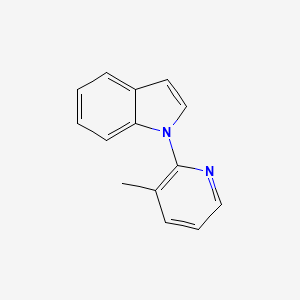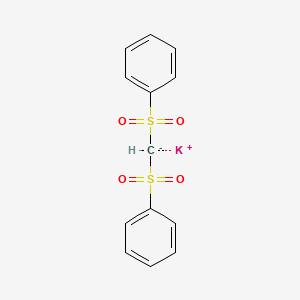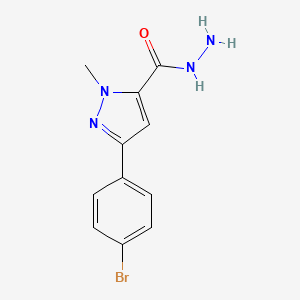
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O5 and a molecular weight of 282.256. It is a derivative of pentanal, where the aldehyde group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of pentanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acidic catalyst such as hydrochloric acid.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using recrystallization techniques to obtain pure product.
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to the original aldehyde.
Substitution: Reacts with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Forms carboxylic acids.
Reduction: Yields the original aldehyde.
Substitution: Produces various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antituberculosis properties.
Industry: Utilized in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds. The hydrazone group reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is utilized in various analytical techniques to identify and quantify carbonyl-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanal, (2,4-dinitrophenyl)hydrazone: Similar structure but lacks the hydroxy group.
Butanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a shorter carbon chain.
Hexanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a longer carbon chain.
Uniqueness
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and other interactions, making it more versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
3638-33-3 |
|---|---|
Molekularformel |
C11H14N4O5 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentan-1-ol |
InChI |
InChI=1S/C11H14N4O5/c16-7-3-1-2-6-12-13-10-5-4-9(14(17)18)8-11(10)15(19)20/h4-6,8,13,16H,1-3,7H2/b12-6+ |
InChI-Schlüssel |
FEAHEHDTLBTQRC-WUXMJOGZSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCCCO |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)



![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)


![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)




![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
